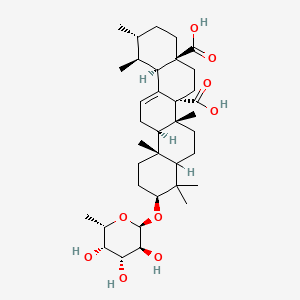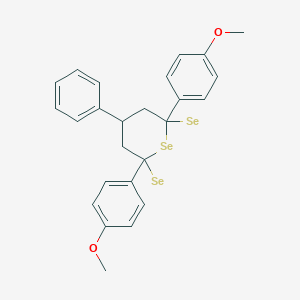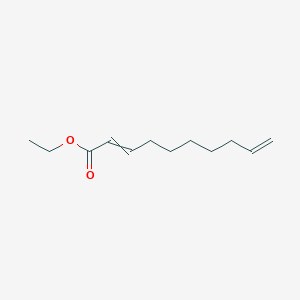acetate CAS No. 80999-53-7](/img/structure/B14433018.png)
Ethyl [(1-cyanonaphthalen-2-yl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group attached to the naphthalene ring and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate typically involves the reaction of 2-aminonaphthalene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate: shares similarities with other naphthalene derivatives such as 2-aminonaphthalene and naphthoquinone.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol have similar structures but differ in their functional groups.
Uniqueness
Unique Structure: The presence of both a cyano group and an ethyl ester group in Ethyl (1-cyanonaphthalen-2-yl)aminoacetate makes it unique among naphthalene derivatives.
Versatility: Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
80999-53-7 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
ethyl 2-[(1-cyanonaphthalen-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)14(18)17-13-8-7-10-5-3-4-6-11(10)12(13)9-16/h3-8H,2H2,1H3,(H,17,18) |
Clave InChI |
AMWPTWFECYHWPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


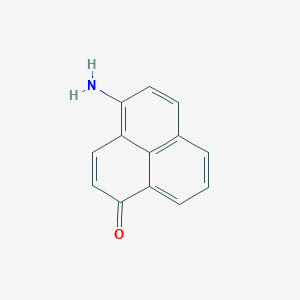
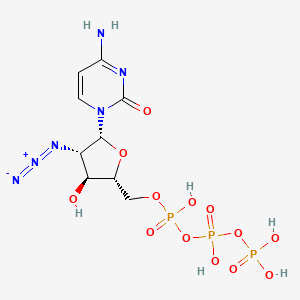
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
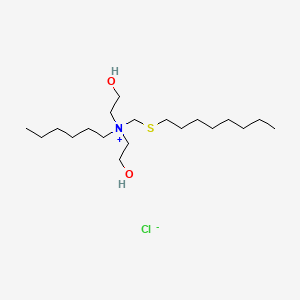

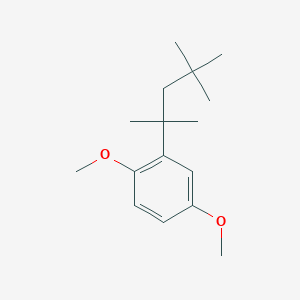
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
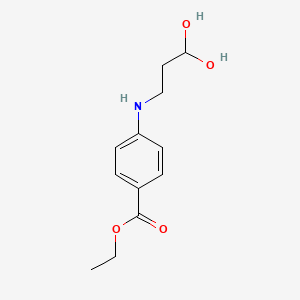
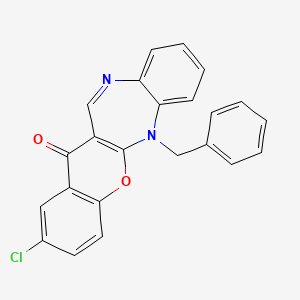
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
